molecular formula C10H7ClFN B8787889 2-(Chloromethyl)-6-fluoroquinoline CAS No. 124050-15-3

2-(Chloromethyl)-6-fluoroquinoline

Cat. No. B8787889
Key on ui cas rn: 124050-15-3
M. Wt: 195.62 g/mol
InChI Key: TYLAXVCCIGSMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05322847

Procedure details

In a similar manner, starting with 2-chloromethyl-5-trifluoromethylbenzothiazole and 3-hydroxy benzyl alcohol and following this procedure, 3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol was prepared, m.p. 117°-119° C., 2-chloromethyl-5-fluorobenzothiazole and 2,7-dihydroxynaphthalene gave 2-(5-fluorobenzothiazol-2-ylmethoxy)-7-hydroxynaphthalene, m.p. 218°-220° C., 2-chloromethyl-6-fluoroquinoline and m-resorcinol gave 3-(6-fluorocruinol-2-ylmethoxy)phenol, m.p. 146°-148° C. and 2-chloromethyl-5-fluorobenzothiazol and methyl 3-hydroxymandelate gave methyl 3-(5-fluorobenzothiazol-2-ylmethoxy)mandelate, m.p. 99°-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9](C(F)(F)[F:13])=[CH:8][C:6]=2[N:7]=1.[OH:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH2:20]O.[F:25]C(F)(F)[C:27]1[CH:28]=[CH:29][C:30]2[S:34][C:33]([CH2:35][O:36][C:37]3[CH:38]=[C:39]([CH:42]=[CH:43][CH:44]=3)[CH2:40]O)=[N:32][C:31]=2[CH:45]=1>>[Cl:1][CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9]([F:25])=[CH:8][C:6]=2[N:7]=1.[OH:16][C:17]1[CH:24]=[CH:23][C:22]2[C:19](=[CH:20][C:37]([OH:36])=[CH:44][CH:43]=2)[CH:18]=1.[F:13][C:27]1[CH:28]=[CH:29][C:30]2[S:34][C:33]([CH2:35][O:36][C:37]3[CH:44]=[CH:43][C:42]4[C:39](=[CH:40][C:17]([OH:16])=[CH:24][CH:23]=4)[CH:38]=3)=[N:32][C:31]=2[CH:45]=1.[Cl:1][CH2:2][C:3]1[CH:24]=[CH:23][C:5]2[C:6](=[CH:8][CH:9]=[C:10]([F:25])[CH:11]=2)[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1SC2=C(N1)C=C(C=C2)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Step Three
Name
3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(N=C(S2)COC=2C=C(CO)C=CC2)C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
ClCC=1SC2=C(N1)C=C(C=C2)F
Name
Type
product
Smiles
OC1=CC2=CC(=CC=C2C=C1)O
Name
Type
product
Smiles
FC=1C=CC2=C(N=C(S2)COC2=CC3=CC(=CC=C3C=C2)O)C1
Name
Type
product
Smiles
ClCC1=NC2=CC=C(C=C2C=C1)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05322847

Procedure details

In a similar manner, starting with 2-chloromethyl-5-trifluoromethylbenzothiazole and 3-hydroxy benzyl alcohol and following this procedure, 3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol was prepared, m.p. 117°-119° C., 2-chloromethyl-5-fluorobenzothiazole and 2,7-dihydroxynaphthalene gave 2-(5-fluorobenzothiazol-2-ylmethoxy)-7-hydroxynaphthalene, m.p. 218°-220° C., 2-chloromethyl-6-fluoroquinoline and m-resorcinol gave 3-(6-fluorocruinol-2-ylmethoxy)phenol, m.p. 146°-148° C. and 2-chloromethyl-5-fluorobenzothiazol and methyl 3-hydroxymandelate gave methyl 3-(5-fluorobenzothiazol-2-ylmethoxy)mandelate, m.p. 99°-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9](C(F)(F)[F:13])=[CH:8][C:6]=2[N:7]=1.[OH:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH2:20]O.[F:25]C(F)(F)[C:27]1[CH:28]=[CH:29][C:30]2[S:34][C:33]([CH2:35][O:36][C:37]3[CH:38]=[C:39]([CH:42]=[CH:43][CH:44]=3)[CH2:40]O)=[N:32][C:31]=2[CH:45]=1>>[Cl:1][CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9]([F:25])=[CH:8][C:6]=2[N:7]=1.[OH:16][C:17]1[CH:24]=[CH:23][C:22]2[C:19](=[CH:20][C:37]([OH:36])=[CH:44][CH:43]=2)[CH:18]=1.[F:13][C:27]1[CH:28]=[CH:29][C:30]2[S:34][C:33]([CH2:35][O:36][C:37]3[CH:44]=[CH:43][C:42]4[C:39](=[CH:40][C:17]([OH:16])=[CH:24][CH:23]=4)[CH:38]=3)=[N:32][C:31]=2[CH:45]=1.[Cl:1][CH2:2][C:3]1[CH:24]=[CH:23][C:5]2[C:6](=[CH:8][CH:9]=[C:10]([F:25])[CH:11]=2)[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1SC2=C(N1)C=C(C=C2)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Step Three
Name
3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(N=C(S2)COC=2C=C(CO)C=CC2)C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
ClCC=1SC2=C(N1)C=C(C=C2)F
Name
Type
product
Smiles
OC1=CC2=CC(=CC=C2C=C1)O
Name
Type
product
Smiles
FC=1C=CC2=C(N=C(S2)COC2=CC3=CC(=CC=C3C=C2)O)C1
Name
Type
product
Smiles
ClCC1=NC2=CC=C(C=C2C=C1)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05322847

Procedure details

In a similar manner, starting with 2-chloromethyl-5-trifluoromethylbenzothiazole and 3-hydroxy benzyl alcohol and following this procedure, 3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol was prepared, m.p. 117°-119° C., 2-chloromethyl-5-fluorobenzothiazole and 2,7-dihydroxynaphthalene gave 2-(5-fluorobenzothiazol-2-ylmethoxy)-7-hydroxynaphthalene, m.p. 218°-220° C., 2-chloromethyl-6-fluoroquinoline and m-resorcinol gave 3-(6-fluorocruinol-2-ylmethoxy)phenol, m.p. 146°-148° C. and 2-chloromethyl-5-fluorobenzothiazol and methyl 3-hydroxymandelate gave methyl 3-(5-fluorobenzothiazol-2-ylmethoxy)mandelate, m.p. 99°-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9](C(F)(F)[F:13])=[CH:8][C:6]=2[N:7]=1.[OH:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH2:20]O.[F:25]C(F)(F)[C:27]1[CH:28]=[CH:29][C:30]2[S:34][C:33]([CH2:35][O:36][C:37]3[CH:38]=[C:39]([CH:42]=[CH:43][CH:44]=3)[CH2:40]O)=[N:32][C:31]=2[CH:45]=1>>[Cl:1][CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][C:9]([F:25])=[CH:8][C:6]=2[N:7]=1.[OH:16][C:17]1[CH:24]=[CH:23][C:22]2[C:19](=[CH:20][C:37]([OH:36])=[CH:44][CH:43]=2)[CH:18]=1.[F:13][C:27]1[CH:28]=[CH:29][C:30]2[S:34][C:33]([CH2:35][O:36][C:37]3[CH:44]=[CH:43][C:42]4[C:39](=[CH:40][C:17]([OH:16])=[CH:24][CH:23]=4)[CH:38]=3)=[N:32][C:31]=2[CH:45]=1.[Cl:1][CH2:2][C:3]1[CH:24]=[CH:23][C:5]2[C:6](=[CH:8][CH:9]=[C:10]([F:25])[CH:11]=2)[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1SC2=C(N1)C=C(C=C2)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Step Three
Name
3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(N=C(S2)COC=2C=C(CO)C=CC2)C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
ClCC=1SC2=C(N1)C=C(C=C2)F
Name
Type
product
Smiles
OC1=CC2=CC(=CC=C2C=C1)O
Name
Type
product
Smiles
FC=1C=CC2=C(N=C(S2)COC2=CC3=CC(=CC=C3C=C2)O)C1
Name
Type
product
Smiles
ClCC1=NC2=CC=C(C=C2C=C1)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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